(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-5-1-3-9(12(11)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUSIOJENOJXAX-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=C(C(=CC=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at the 3-position of the piperidine ring participates in nucleophilic reactions. Key transformations include:
For example, treatment with methyl iodide in the presence of sodium hydride yields N-methylated derivatives, retaining the stereochemical integrity of the chiral center.
Oxidation Reactions
The piperidine ring and benzylic positions are susceptible to oxidation:
Oxidation with potassium permanganate under acidic conditions cleaves the benzylic C–H bond, forming a ketone intermediate that may further oxidize to a carboxylic acid.
Reductive Amination
The primary amine can undergo reductive amination with aldehydes or ketones:
| Carbonyl Source | Reducing Agent | Products | Efficiency |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N,N-dimethylated derivatives | High yield (~85%) |
This reaction is stereospecific, preserving the (3R)-configuration of the parent compound .
Electrophilic Aromatic Substitution (EAS)
The 2,3-difluorophenyl group directs EAS reactions due to fluorine’s electron-withdrawing effects:
| Reaction | Reagents | Position Selectivity | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to fluorine substituents | Nitroaryl derivatives |
| Halogenation | Cl₂/FeCl₃ | Limited reactivity | Minor chlorination observed |
Fluorine’s deactivating nature reduces the ring’s susceptibility to EAS, but meta-substitution is feasible under vigorous conditions .
Salt Formation
The basic amine forms stable salts with acids, enhancing solubility:
| Acid | Conditions | Application |
|---|---|---|
| HCl (gaseous) | Ethereal solution | Hydrochloride salts |
| Citric acid | Aqueous ethanol | Pharmaceutical formulations |
The hydrochloride salt is commonly reported in pharmacological studies .
Complexation with Metals
The amine acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Type |
|---|---|---|
| Cu(II) chloride | Methanol, RT | Octahedral coordination |
| Pd(II) acetate | DMF, reflux | Catalytic intermediates |
These complexes are explored in catalysis and materials science .
Scientific Research Applications
(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Fluorine Effects : The 2,3-difluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions, as seen in MK0974 and Goxalapladib .
- Stereochemistry : The R-configuration in piperidine derivatives is critical for target selectivity, as evidenced by the dihydrochloride salt’s use in chiral pharmacology studies .
Biological Activity
(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine, with the CAS number 1222711-85-4, is a compound featuring a piperidine ring substituted with a difluorophenyl group. This structural configuration is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The difluorophenyl group enhances binding affinity and selectivity, while the piperidine ring contributes to structural stability. These interactions can lead to various pharmacological effects, including enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits potential in several biological applications:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially acting as a microtubule-destabilizing agent. It has shown effective inhibition of microtubule assembly at concentrations around 20 μM, indicating its potential role in cancer therapy .
- Enzyme Inhibition : The compound's structure allows it to inhibit specific enzymes involved in various metabolic pathways. This inhibition could be beneficial in treating conditions related to enzyme overactivity.
Case Studies
- Microtubule Assembly Inhibition : A study evaluated the effects of various compounds on microtubule assembly, where this compound was noted for its significant inhibitory effects at concentrations of 20 μM. This suggests its potential utility as a therapeutic agent in cancer treatment by disrupting cellular mitosis .
- Cell Cycle Analysis : Further investigations into the compound's effects on breast cancer cell lines (MDA-MB-231) revealed that it could induce apoptosis at low concentrations (1 μM), enhancing caspase-3 activity significantly at higher doses (10 μM). This indicates a promising avenue for developing novel anticancer therapies based on this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| (3R)-1-[(2,4-difluorophenyl)methyl]piperidin-3-amine | Structure | Moderate enzyme inhibition |
| (3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine | Structure | Lower binding affinity |
| (3R)-1-[(2,6-difluorophenyl)methyl]piperidin-3-amine | Structure | No significant activity reported |
The positional specificity of the difluorophenyl group in this compound contributes to its enhanced biological activity compared to other derivatives.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Value | Method | Reference |
|---|---|---|---|
| Reaction Temperature | 55°C | DoE (Central Composite) | |
| Catalyst Loading | 3 mol% (BINAP-Pd) | Continuous Flow | |
| Enantiomeric Excess | >99% | Chiral HPLC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
